Lycoramine hydrobromide
Overview
Description
Lycoramine hydrobromide is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genus Lycoris . It is a dihydro-derivative of galanthamine and is known for its potent acetylcholinesterase inhibition properties . This compound has garnered significant interest due to its potential therapeutic applications, especially in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Target of Action
Lycoramine hydrobromide primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels enhance cholinergic transmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
This compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition disrupts the normal function of the pathway, leading to increased levels of acetylcholine. The increased acetylcholine can then bind to more acetylcholine receptors, enhancing the transmission of nerve signals . Additionally, it has been suggested that lycoramine may interact with the amyloid-β peptide, potentially influencing pathways related to Alzheimer’s disease .
Pharmacokinetics
These properties can include absorption in the gastrointestinal tract following oral administration, distribution throughout the body, metabolism by liver enzymes, and excretion through the kidneys . .
Result of Action
The primary molecular effect of this compound is the inhibition of AChE, leading to increased acetylcholine levels . This can enhance cholinergic transmission, potentially affecting various physiological processes. For instance, it has been suggested that this compound may have neuroprotective effects, reducing the production of reactive oxygen species and interleukin-6 in UVB-exposed cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound is derived from plants, and factors such as light quality can affect the accumulation of alkaloids in these plants . Furthermore, the bioavailability and efficacy of this compound could potentially be influenced by factors such as the patient’s diet, other medications they are taking, and their overall health status . .
Biochemical Analysis
Biochemical Properties
Lycoramine Hydrobromide interacts with the enzyme acetylcholinesterase (AChE), acting as an effective inhibitor . This interaction plays a crucial role in biochemical reactions, particularly those involving neurotransmission. By inhibiting AChE, this compound can influence the breakdown of acetylcholine, a key neurotransmitter, thereby affecting signal transmission in the nervous system .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on acetylcholine metabolism. By inhibiting AChE, it can affect cellular processes such as signal transduction, gene expression, and cellular metabolism . The compound’s influence on cell function is particularly notable in neurons, where it can affect synaptic transmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with AChE, leading to the inhibition of this enzyme . This interaction can lead to changes in gene expression related to acetylcholine metabolism and neurotransmission .
Temporal Effects in Laboratory Settings
Given its role as an AChE inhibitor, it is likely that its effects on cellular function, particularly in neurons, would be observable over time .
Dosage Effects in Animal Models
Given its role as an AChE inhibitor, it is plausible that higher doses could lead to more pronounced effects on acetylcholine metabolism and neurotransmission .
Metabolic Pathways
This compound is involved in the metabolic pathway of acetylcholine, where it acts as an AChE inhibitor . This interaction can affect metabolic flux and levels of acetylcholine, a key metabolite in this pathway .
Transport and Distribution
Given its role as an AChE inhibitor, it is likely that it would be distributed in areas where acetylcholine metabolism occurs, such as in neurons .
Subcellular Localization
Given its role as an AChE inhibitor, it is likely that it would be localized in areas where acetylcholine metabolism occurs, such as in the synapses of neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lycoramine hydrobromide can be synthesized through various methods. One notable synthetic route involves the catalytic asymmetric hydrogenation of racemic α-aryloxy cyclic ketone via dynamic kinetic resolution, followed by palladium-catalyzed intramolecular reductive Heck cyclization . This method yields lycoramine with high stereoselectivity and efficiency.
Another approach involves the Rhodium(I)-catalyzed [(3 + 2) + 1] cycloaddition of 1-ene vinylcyclopropane and carbon monoxide to construct the cis-hydrodibenzofuran skeleton, which is a key structural component of lycoramine .
Industrial Production Methods
Industrial production of lycoramine typically involves the extraction of the compound from the bulbs of Lycoris radiata using solvents such as ethyl alcohol and hydrochloric acid . The extract is then purified through various chromatographic techniques to isolate lycoramine in its pure form.
Chemical Reactions Analysis
Types of Reactions
Lycoramine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.
Reduction: The reduction of lycoramine can lead to the formation of dihydro-derivatives with altered pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various lycoramine derivatives, which may possess unique biological activities and therapeutic potentials .
Scientific Research Applications
Comparison with Similar Compounds
Lycoramine hydrobromide is structurally and functionally similar to other Amaryllidaceae alkaloids, such as:
Haemanthamine: This compound also belongs to the Amaryllidaceae family and has been studied for its anticancer properties.
This compound’s uniqueness lies in its specific acetylcholinesterase inhibition and its potential therapeutic applications in neurodegenerative diseases, setting it apart from other similar compounds .
Properties
IUPAC Name |
(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-4,12,14,19H,5-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKMCUNORDOLD-XPSHAMGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CC[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641026 | |
Record name | 1,2-Dihydrogalanthamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89505-76-0 | |
Record name | 1,2-Dihydrogalanthamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for lycoramine?
A1: Lycoramine acts as an acetylcholinesterase (AChE) inhibitor. [, , , , , ] This means it prevents the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels in the synaptic cleft.
Q2: Does lycoramine affect butyrylcholinesterase (BChE)?
A3: Yes, lycoramine demonstrates inhibitory activity against BChE. [] In a study comparing various Amaryllidaceae alkaloids, trisphaeridine showed the most potent BChE inhibition, while lycoramine exhibited moderate activity. []
Q3: What are the downstream effects of lycoramine's AChE inhibitory activity?
A3: Increased acetylcholine levels resulting from AChE inhibition by lycoramine can lead to various effects, including:
- Enhanced muscle contraction: Lycoramine increases the sensitivity of skeletal muscle to acetylcholine, leading to enhanced muscle contraction. [, ] This property has been investigated for potential applications in conditions like myasthenia gravis. []
- Improved cognitive function: In a mouse model of Alzheimer's disease, lycoramine administration was associated with a reversal of cognitive decline, observed through behavioral testing and proteomics analysis. [] The study suggested potential alterations in molecular pathways linked to cognitive function. []
- Autonomic nervous system effects: Lycoramine can cause a transient fall in blood pressure, potentiate the hypotensive response to acetylcholine, and increase smooth muscle activity in the intestines. [, ]
Q4: Has lycoramine demonstrated efficacy in any in vivo models?
A5: Yes, research using a mouse model of Alzheimer's disease has shown promising results. Lycoramine administration led to: []
- Reversal of cognitive decline, as assessed by behavioral tests like the Morris water maze. []
- Clearance of amyloid beta (Aβ) plaques, a hallmark of Alzheimer's disease, observed through immunohistochemistry. []
Q5: What is the molecular formula and weight of lycoramine?
A6: The molecular formula of lycoramine is C17H21NO4, and its molecular weight is 303.35 g/mol. [, , , ]
Q6: What are some key spectroscopic characteristics of lycoramine?
A6:
- UV-Vis Spectroscopy: Lycoramine exhibits characteristic UV absorption maxima at specific wavelengths. For instance, its UV spectrum shows peaks at λmax 231 nm (log ε 3.94) and 285 nm (log ε 3.74). []
- Infrared Spectroscopy (IR): The IR spectrum of lycoramine displays absorption bands indicative of its functional groups, such as a hydroxyl group (3500-3400 cm-1) and an aromatic ring. []
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed insights into the structure of lycoramine. For example, the 1H NMR spectrum of papyramine, a related alkaloid, reveals characteristic signals for protons associated with various functional groups. [] The NMR spectrum of lycoramine exhibits interesting behavior due to the presence of a hydroxyl group at C6, leading to the observation of dual chemical shifts for certain protons. []
Q7: Are there any studies on the stability of lycoramine under different conditions?
A8: While specific studies on lycoramine's stability are limited in the provided research, it's important to note that alkaloids, in general, can be sensitive to environmental factors like light, temperature, and pH. []
Q8: What strategies can be employed to enhance the stability of lycoramine?
A8: Potential strategies for improving the stability of lycoramine could include:
Q9: Are there any known catalytic properties of lycoramine?
A10: The provided research does not describe any catalytic properties of lycoramine. Its primary mechanism of action revolves around AChE inhibition. [, , , , , ]
Q10: Have any computational chemistry studies been conducted on lycoramine?
A10: While the provided research doesn't detail specific computational studies on lycoramine, this approach could be valuable for:
- Understanding its interaction with AChE: Molecular docking simulations could provide insights into how lycoramine binds to the active site of AChE. []
- Structure-activity relationship (SAR) studies: Computational models could help predict the AChE inhibitory activity of lycoramine derivatives, guiding the design of more potent analogues. [, ]
Q11: How do structural modifications of lycoramine impact its activity?
A12: Studies on lycoramine derivatives, specifically its dimethyl-carbamate analogues, have shown that structural changes influence its AChE inhibitory activity, muscle potentiating effects, and ability to antagonize d-tubocurarine blockade. [] For example, the methiodide derivative exhibited greater potency in these aspects compared to the hydrochloride form. []
Q12: What is the toxicity profile of lycoramine?
A13: Lycoramine is considered toxic. [] In animal studies, toxic symptoms included salivation, twitching, and convulsions, with death often occurring due to respiratory paralysis. []
Q13: Are there any known long-term effects of lycoramine exposure?
A13: The long-term effects of lycoramine exposure have not been extensively studied.
Q14: What analytical methods are commonly used to detect and quantify lycoramine?
A14: Various analytical techniques have been employed for lycoramine analysis, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection (HPLC-FD), enables the separation and quantification of lycoramine in plant extracts and biological samples. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a powerful tool for identifying and quantifying lycoramine based on its characteristic mass-to-charge ratio. [, ]
- Flow Injection Chemiluminescence (FI-CL): This method utilizes the chemiluminescent reaction of luminol-K3Fe(CN)6, which is inhibited by lycoramine, allowing for its determination in pharmaceutical preparations and serum. []
Q15: Is there any information available on the environmental impact of lycoramine?
A18: The ecological effects of lycoramine are not extensively discussed in the provided research. Considering its potential toxicity, [] further investigation into its environmental fate and potential risks is crucial.
Q16: What is the historical context of lycoramine research?
A19: Interest in lycoramine stems from its presence in the Amaryllidaceae family, which is known to produce various alkaloids with medicinal properties. [, , ] Early research focused on isolating and characterizing these alkaloids, including lycoramine, from different plant species. [, ] Subsequent studies have explored its pharmacological activities, particularly its AChE inhibitory potential. [, , , , ]
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